1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
Overview
Description
1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is a chemical compound with the CAS Number: 883986-76-3. It has a molecular weight of 147.18 and its IUPAC name is 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine .
Molecular Structure Analysis
The InChI code for 1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is 1S/C8H9N3/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,9H2,1H3 . This provides a detailed description of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
Cascade Reaction and Compound Formation : A study by Yin et al. (2013) discusses the efficient construction of 1,2-Dihydropyridine-5,6-dicarboxylates through a cascade reaction involving primary amine and other compounds. The reaction with methylamine led to the formation of 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones, showcasing the versatility of reactions involving related compounds (Yin et al., 2013).
Synthesis and Transformation : Girgis et al. (1989) demonstrated that certain 4-substituted 1H-pyrrolo[2,3-b]pyridines undergo nucleophilic substitution-rearrangement with primary amines. This synthesis pathway highlights the chemical reactivity and potential applications in synthesizing related compounds (Girgis et al., 1989).
Molecular Modeling and Synthesis for Medical Applications : Arikawa et al. (2014) discussed designing and synthesizing 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs). Their study involved molecular modeling to identify potent P-CABs, indicating the potential medicinal applications of derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine (Arikawa et al., 2014).
Applications in Biological Systems
- Antitumor Activity : Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, which showed significant biological effects in experimental models of diffuse malignant peritoneal mesothelioma. This study suggests the potential therapeutic applications of these compounds in treating certain types of cancer (Carbone et al., 2013).
Applications in Drug Development
- Preclinical Studies for Drug Development : Ruel et al. (2008) reported a series of substituted N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines as inhibitors of the VEGFR-2 tyrosine kinase. The compound BMS-645737, which is a part of this series, showed good preclinical in vivo activity against human tumor xenograft models, highlighting its potential in drug development (Ruel et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOYMIHLKYRVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717561 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine | |
CAS RN |
883986-76-3 | |
Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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